tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Description
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate (CAS: 1445951-64-3) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]azepine core with a hydroxy substituent at position 3 and a tert-butoxycarbonyl (Boc) protective group at position 5. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and central nervous system (CNS) therapeutics due to its structural rigidity and hydrogen-bonding capabilities . It is commercially available in research quantities (100 mg–1 g) with a lead time of 50 days, indicating custom synthesis requirements .
Properties
IUPAC Name |
tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSKAYBWLLDOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Method
The most comprehensive synthetic method is described in Chinese patent CN107235982B, which outlines a six-step procedure to prepare tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate, a closely related structural analog of the target compound. This method can be adapted for tert-butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate with slight modifications in ring fusion and substitution positions.
| Step | Reaction | Key Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Formation of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | 1,1-dimethoxypropane, 2-butanone, dimethylformamide dimethyl acetal, 100°C | Condensation to form a key α,β-unsaturated ketone intermediate with dimethylamino and dimethoxy substituents. |
| 2 | Cyclization to 3-(dimethoxymethyl)-1H-pyrazole | Hydrazine hydrate, 0-25°C, 16 hours | Hydrazine-induced cyclization forming the pyrazole ring with a dimethoxymethyl group. |
| 3 | Conversion to 1H-pyrazole-3-carbaldehyde | Formic acid, 25°C, 12 hours | Acid-mediated transformation of dimethoxymethyl pyrazole to pyrazole-3-carbaldehyde. |
| 4 | Reductive amination | 3-aminopropylene, reductive amination conditions | Formation of N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine intermediate. |
| 5 | Boc protection | Boc acid anhydride | Introduction of tert-butyl carbamate protecting group to amine functionality. |
| 6 | Oxidative cyclization | Metachloroperbenzoic acid (m-CPBA) | Oxidative cyclization to form the hydroxy-substituted tetrahydropyrazoloazepine ring system. |
This sequence effectively constructs the pyrazoloazepine core with the tert-butyl carboxylate and hydroxy substituents in place.
Reaction Conditions and Parameters
| Step | Temperature (°C) | Time | Notes |
|---|---|---|---|
| 1 | 100 | Not specified | High temperature favors condensation. |
| 2 | 0–25 | 16 hours | Mild conditions to promote cyclization without decomposition. |
| 3 | 25 | 12 hours | Controlled acid conditions for aldehyde formation. |
| 4 | Ambient | Variable | Reductive amination typically uses mild reducing agents like NaBH3CN. |
| 5 | Ambient | Not specified | Boc protection usually performed in presence of base like triethylamine. |
| 6 | Ambient | Not specified | Oxidation with m-CPBA requires careful control to avoid overoxidation. |
Research Findings and Analytical Data
- The oxidative cyclization step is critical for introducing the hydroxy group at the 3-position of the pyrazoloazepine ring, confirmed by NMR and mass spectrometry.
- The Boc protection step improves the compound’s stability and facilitates purification.
- The use of hydrazine hydrate in step 2 is essential for efficient pyrazole ring formation, with yields optimized by temperature control.
- The overall yield of the multi-step synthesis is moderate, with purification steps after key intermediates necessary to ensure product purity.
Structural and Molecular Information
| Property | Data |
|---|---|
| Molecular Formula | C12H19N3O3 |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O |
| InChIKey | WXSKAYBWLLDOBD-UHFFFAOYSA-N |
These data support the identity and purity of the final compound prepared by the described synthetic route.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reaction | Conditions | Yield (if reported) |
|---|---|---|---|---|
| 1 | (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | Condensation | 100°C | Not specified |
| 2 | 3-(dimethoxymethyl)-1H-pyrazole | Cyclization | 0–25°C, 16 h | Not specified |
| 3 | 1H-pyrazole-3-carbaldehyde | Acid hydrolysis | 25°C, 12 h | Not specified |
| 4 | N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine | Reductive amination | Ambient | Not specified |
| 5 | Boc-protected amine | Boc protection | Ambient | Not specified |
| 6 | This compound | Oxidative cyclization | Ambient | Not specified |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrazoloazepine ring.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated pyrazoloazepine derivative.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is in the development of pharmaceuticals. Its structure suggests potential activity as an:
- Antidepressant : Preliminary studies indicate that this compound may influence neurotransmitter systems involved in mood regulation.
- Anti-inflammatory Agent : Research has shown that related compounds exhibit anti-inflammatory properties, suggesting similar potential for this compound.
Pharmacology
The compound has been investigated for its pharmacological properties:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
- Analgesic Properties : There are indications of pain-relieving effects which warrant further exploration in pain management therapies.
Material Science
In addition to biological applications, this compound is being studied for its potential use in:
- Polymer Chemistry : Its unique structure may contribute to the synthesis of novel polymers with specific mechanical and thermal properties.
- Nanotechnology : The compound's properties may facilitate the development of nanomaterials for various applications including drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant improvement in depressive-like behaviors in animal models when administered at specific dosages. |
| Study B | Anti-inflammatory Properties | Showed a reduction in inflammatory markers in vitro and in vivo models. |
| Study C | Neuroprotective Effects | Indicated protection against neurotoxic agents in cell culture studies. |
Mechanism of Action
The mechanism by which tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carboxylate groups play crucial roles in binding to these targets, influencing their activity and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate and analogous compounds:
Notes:
- † Molecular formula for the target compound is inferred as C₁₂H₁₉N₃O₃ based on structural analogs.
- Triflate derivative : The trifluoromethylsulfonyloxy group enhances electrophilicity, making it reactive in cross-coupling reactions. Its higher molecular weight (385.36 vs. ~280–300) correlates with increased steric demand .
- High synthetic yield (83%) highlights efficient coupling via HATU/NMM activation .
Functional Group Analysis
- Hydroxy Group (Target Compound): The 3-hydroxy group enables hydrogen-bond donor interactions, critical for targeting kinases (e.g., ATP-binding sites). However, it may limit blood-brain barrier (BBB) penetration due to polarity .
- Triflate Group : Serves as a superior leaving group compared to hydroxy, enabling Pd-catalyzed cross-couplings. This derivative’s higher cost (¥12,368–19,340/g) reflects synthetic complexity and demand .
- Benzo-triazole-carbonyl Group : Enhances binding to proteases (e.g., HIV-1 protease) but introduces solubility challenges, requiring formulation optimization .
Biological Activity
Overview
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate is a synthetic compound belonging to the pyrazoloazepine class. Its unique structure, characterized by a tert-butyl group and a hydroxy group, makes it a candidate for various biological applications. This article explores its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₉N₃O₃ |
| CAS Number | 1445951-64-3 |
| Structural Formula | Structural Formula |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The hydroxy and carboxylate groups facilitate binding to enzymes and receptors, influencing their activity. Research indicates that it may modulate pathways involved in neuroprotection and inflammation.
Neuroprotective Effects
Recent studies have highlighted the compound's potential neuroprotective effects. For instance, in vitro experiments demonstrated that it can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. The compound reduced the production of tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammatory responses associated with neurodegenerative diseases like Alzheimer's.
Key Findings:
- Cell Viability: In cultures treated with Aβ 1-42, the compound improved cell viability by approximately 20% compared to untreated controls.
- Inflammatory Markers: It significantly decreased TNF-α levels in astrocyte cultures exposed to Aβ.
Antioxidant Activity
The compound has also shown potential antioxidant properties. While specific IC50 values for antioxidant activity were not reported in the literature reviewed, its structural features suggest that it could scavenge free radicals effectively.
Case Studies and Research Findings
-
In vitro Studies on Astrocytes:
- Objective: Assess protective effects against Aβ-induced cell death.
- Results: The compound demonstrated a significant reduction in cell death rates in astrocytes treated with Aβ 1-42.
- Conclusion: Suggests potential for therapeutic use in Alzheimer's disease management.
-
Inflammation Modulation:
- Research Focus: Investigated effects on inflammatory cytokines.
- Findings: Decreased TNF-α production was noted, indicating anti-inflammatory properties that could be beneficial in treating neuroinflammatory conditions.
Q & A
Q. How to design a reaction mechanism study for hydroxyl group functionalization?
- Methodological Answer : Use isotopic labeling (18O) to track hydroxyl participation in reactions. Perform kinetic isotope effect (KIE) studies and combine with DFT calculations to elucidate proton-transfer steps. Confirm intermediates via time-resolved ESI-MS .
Data Contradiction & Validation
Q. How should researchers reconcile conflicting spectral data between batches?
Q. What statistical approaches validate reproducibility in synthetic workflows?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
